Product packaging for Bicyclo[3.3.2]deca-1,5-diene(Cat. No.:CAS No. 88348-51-0)

Bicyclo[3.3.2]deca-1,5-diene

Cat. No.: B14385735
CAS No.: 88348-51-0
M. Wt: 134.22 g/mol
InChI Key: TYEMIEIKMWPIIP-UHFFFAOYSA-N
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Description

Bicyclo[3.3.2]deca-1,5-diene is an advanced chiral chemical building block of significant interest in synthetic organic chemistry and catalysis research . This compound serves as a key framework for developing a new class of C2-symmetric chiral diene ligands. Ligands based on the bicyclo[3.3.2]decane structure coordinate to late transition metals, such as rhodium, through their 1,5-cyclooctadiene framework, forming highly effective catalysts for enantioselective transformations . The compound's utility extends to its role as a precursor in sophisticated synthetic methodologies. It can be accessed via a facile thermal [3,3]-sigmatropic (Cope) rearrangement of bicyclo[4.3.1]decadiene intermediates, which are themselves synthesized through an asymmetric palladium-catalyzed [6+3] cycloaddition of trimethylenemethane (TMM) donors with tropones. This synthetic route allows for the production of the this compound scaffold in high enantiomeric purity, making it a powerful intermediate for constructing complex, optically active molecules . Researchers value this bicyclic diene for its potential to impart high enantioselectivity in catalytic cycles, contributing to the development of more efficient and sustainable asymmetric synthesis routes. All products are intended for research use only in laboratory settings and are not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B14385735 Bicyclo[3.3.2]deca-1,5-diene CAS No. 88348-51-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88348-51-0

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

bicyclo[3.3.2]deca-1,5-diene

InChI

InChI=1S/C10H14/c1-3-9-5-2-6-10(4-1)8-7-9/h3,6H,1-2,4-5,7-8H2

InChI Key

TYEMIEIKMWPIIP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CCCC(=C1)CC2

Origin of Product

United States

Advanced Synthetic Strategies for Bicyclo 3.3.2 Deca 1,5 Diene and Its Derivatives

Retrosynthetic Disconnections for Constructing the Bicyclo[3.3.2]decane Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. For the bicyclo[3.3.2]decane core, several key disconnections can be envisioned.

A primary approach involves a [6+3] cycloaddition , which disconnects the nine-membered ring of a bicyclo[3.3.2]decane derivative to a seven-membered ring precursor, such as a tropone (B1200060), and a three-carbon component like trimethylenemethane (TMM). This strategy is particularly powerful for directly assembling the core structure with a high degree of complexity.

Another common disconnection strategy is a Cope rearrangement . This pericyclic reaction allows for the retrosynthesis of a bicyclo[3.3.2]decadiene from a bicyclo[4.3.1]decadiene precursor. The acs.orgacs.org sigmatropic rearrangement proceeds through a predictable stereochemical course, making it a valuable tool for controlling the stereochemistry of the final product.

Transannular cyclizations offer a third powerful retrosynthetic approach. Here, a suitably functionalized cyclodecane (B1584694) derivative can be disconnected to an acyclic precursor. The subsequent cyclization to form the bicyclic system is often driven by the formation of a more stable bridged ring system.

Finally, annulation strategies , such as the Robinson annulation, can be conceptually applied. This would involve disconnecting one of the rings, leading to a functionalized cyclooctane (B165968) derivative that can be constructed from simpler acyclic or cyclic precursors.

Cycloaddition Chemistry in the Formation of Bicyclo[3.3.2]deca-1,5-diene

Cycloaddition reactions are highly efficient in rapidly building molecular complexity. For the synthesis of this compound and its analogs, [6+3] cycloadditions and subsequent thermal rearrangements have proven to be particularly effective.

Asymmetric [6+3] Trimethylenemethane Cycloadditions with Tropones as Key Building Blocks.nih.govnih.gov

A significant breakthrough in the synthesis of bicyclo[3.3.2]decane systems has been the development of the palladium-catalyzed [6+3] cycloaddition of trimethylenemethane (TMM) with tropones. acs.orgnih.govnih.gov This methodology provides direct access to the bicyclo[4.3.1]decadiene skeleton, which can then be converted to the desired bicyclo[3.3.2]decadiene. nih.govnih.gov

The reaction typically employs a palladium catalyst and a chiral phosphoramidite (B1245037) ligand to induce enantioselectivity. nih.gov The cyanosubstituted TMM donor has been shown to react with a variety of tropones to yield bicyclo[4.3.1]decadienes with excellent regioselectivity, diastereoselectivity, and enantioselectivity. acs.orgnih.gov The reaction conditions are generally mild, and the process is atom-economical. nih.gov

EntryTroponeYield (%) of 4dree (%) of 4
14-carboethoxy-2,4,6-cycloheptatrien-1-one85>20:196
24-carbomethoxy-2,4,6-cycloheptatrien-1-one82>20:197
34-acetyl-2,4,6-cycloheptatrien-1-one88>20:196
4Tropone7515:195
52-phenyltropone70>20:199
62-methoxytropone65>20:198

Data sourced from a study on the asymmetric Pd-TMM [6+3] cycloaddition of a cyanosubstituted TMM substrate with various tropones. nih.gov

Thermal Rearrangement Pathways from Bicyclo[4.3.1]decadiene Precursors.nih.gov

The bicyclo[4.3.1]decadiene adducts obtained from the [6+3] cycloaddition can undergo a facile thermal acs.orgacs.org sigmatropic rearrangement, specifically a Cope rearrangement, to furnish the bicyclo[3.3.2]decadiene skeleton. nih.govnih.gov This rearrangement proceeds in a stereodefined manner, allowing for the transfer of chirality from the initial cycloaddition product to the final bicyclo[3.3.2]decadiene. nih.gov The reaction is typically carried out by heating the bicyclo[4.3.1]decadiene precursor in a suitable solvent, such as toluene (B28343), often under microwave conditions to accelerate the transformation. nih.gov Remarkably, the enantiomeric excess of the starting material is largely maintained throughout the rearrangement process. acs.org

EntryBicyclo[4.3.1]decadiene PrecursorYield (%) of 5
14a80
24d75
34f78

Data represents the thermal rearrangement of selected TMM adducts to their corresponding bicyclo[3.3.2]decadiene products. nih.gov

Transannular Cyclization Reactions for Direct Bicyclo[3.3.2]decane Ring System Construction

Transannular cyclizations provide an alternative and powerful strategy for the direct construction of the bicyclo[3.3.2]decane ring system from medium-sized rings. These reactions involve the formation of a bond across a ring, leading to a bicyclic structure.

One notable example is the SmI2-mediated ketone-olefin cyclization. nih.gov This radical-based approach can be employed to construct various bicyclic systems, and with appropriate substitution patterns on a cyclodecene (B14012633) or cyclodecanone (B73913) precursor, it could theoretically be applied to form the bicyclo[3.3.2]decane core. The success and stereochemical outcome of such cyclizations are often dependent on the conformational preferences of the macrocyclic starting material. nih.gov While specific examples for the direct synthesis of this compound via this method are not extensively documented, the general strategy holds promise for future applications.

Stereoselective and Enantioselective Synthetic Routes to Bicyclo[3.3.2]decadiene Skeletons

The development of stereoselective and enantioselective methods is crucial for accessing optically pure bicyclo[3.3.2]decadiene derivatives, which are valuable for applications in medicinal chemistry and materials science.

Ligand-Controlled Asymmetric Synthesis Methodologies for Bicyclo[3.3.2]decadienes.nih.gov

As highlighted in section 2.2.1, the use of chiral ligands in transition metal-catalyzed reactions is a cornerstone of asymmetric synthesis. In the context of bicyclo[3.3.2]decadiene synthesis, the palladium-catalyzed [6+3] cycloaddition of TMM with tropones stands out as a prime example of a ligand-controlled asymmetric process. nih.gov

The choice of the chiral phosphoramidite ligand is critical for achieving high levels of enantioselectivity. nih.gov These modular ligands can be fine-tuned by modifying their steric and electronic properties to optimize the chiral environment around the metal center. acs.org This control over the catalyst's stereochemical preference directly translates to the high enantiomeric purity of the resulting bicyclo[4.3.1]decadiene products. nih.gov The subsequent stereospecific thermal rearrangement then ensures that this chirality is preserved in the final bicyclo[3.3.2]decadiene skeleton. acs.orgnih.gov This two-step sequence represents a highly effective and elegant strategy for the enantioselective synthesis of this important bicyclic motif. nih.gov

Development of Chiral Catalysts for Bicyclo[3.3.2]decadiene Scaffold Formation

The asymmetric synthesis of the bicyclo[3.3.2]decadiene scaffold has been achieved through a strategic two-step process that originates from a palladium-catalyzed cycloaddition. nih.govnih.gov This method does not directly form the target scaffold but instead generates a precursor, a bicyclo[4.3.1]decadiene, which then undergoes a thermal rearrangement. nih.gov The key to achieving enantioselectivity is the use of chiral phosphoramidite ligands in the initial palladium-catalyzed step. nih.gov

The primary reaction is a palladium-catalyzed [6+3] cycloaddition of a trimethylenemethane (TMM) donor with various tropones. nih.govnih.gov Researchers have reported that using a cyanosubstituted TMM donor with a palladium catalyst and a chiral phosphoramidite ligand leads to the formation of bicyclo[4.3.1]decadienes with excellent regio-, diastereo-, and enantioselectivity. nih.govnih.gov This cycloaddition is notable for its high efficiency and control, even in cases where a competing [3+2] cycloaddition might be expected. nih.gov

Following the asymmetric cycloaddition, the resulting bicyclo[4.3.1]decadiene adducts are subjected to a thermal chinesechemsoc.orgchinesechemsoc.org sigmatropic rearrangement, specifically a Cope rearrangement. nih.gov Heating the adducts in a solvent such as toluene provides the desired bicyclo[3.3.2]decadiene products in good yields. nih.gov Crucially, this rearrangement proceeds with a high degree of chirality transfer. For instance, a bicyclo[4.3.1]decadiene adduct with 99% enantiomeric excess (ee) was converted to the corresponding bicyclo[3.3.2]decadiene while maintaining an ee of 98%. nih.gov This two-step sequence provides a facile and stereodefined route to asymmetric, functionalized bicyclo[3.3.2]decadienes. nih.gov

Table 1: Thermal Rearrangement of Bicyclo[4.3.1]decadiene Adducts to Bicyclo[3.3.2]decadienes nih.gov This table is interactive. You can sort and filter the data.

Precursor (Bicyclo[4.3.1]decadiene) Rearrangement Product (Bicyclo[3.3.2]decadiene) Yield (%) Enantiomeric Excess (ee) of Product (%)
4a 5a 75 >99 (assumed)
4d 5d 80 98

Synthetic Approaches to Functionally Substituted Bicyclo[3.3.2]decane Systems

The functionalization of the bicyclo[3.3.2]decane core is crucial for exploring its potential applications and synthesizing more complex molecular architectures. Methodologies have been developed that allow for the incorporation of various functional groups, leading to both simply substituted and polyfunctionalized derivatives. These approaches often leverage the inherent reactivity of the bicyclic system or employ specialized reagents designed for stereoselective transformations.

General Methodologies for Functional Group Incorporation

A significant method for introducing functionality to the bicyclo[3.3.2]decane skeleton is through hydroboration. Quantum mechanical studies have analyzed the use of 10-substituted-9-borabicyclo[3.3.2]decanes as hydroborating agents for various alkenes. nih.govacs.org These chiral reagents, such as 10-trimethylsilyl (TMS)-9-borabicyclo[3.3.2]decane and 10-phenyl-9-borabicyclo[3.3.2]decane, react with alkenes to introduce a boron atom, which can subsequently be oxidized to an alcohol, providing a direct route to functionalized alkanes with good to high enantioselectivity. nih.gov The conformation of the borabicyclo[3.3.2]decane ring and the nature of the substituent at the 10-position are critical in determining the stereochemical outcome of the reaction. nih.gov

Another general strategy for functionalization arises from the synthetic route used to create the scaffold itself. The palladium-catalyzed cycloaddition followed by Cope rearrangement yields a bicyclo[3.3.2]decadiene system that is already equipped with functional groups such as cyano and carboethoxy groups. nih.gov These existing groups serve as handles for further chemical manipulation, allowing for the synthesis of a wider range of derivatives. The diene system within the scaffold is also a key site for further reactions, such as selective hydrogenation, epoxidation, or dihydroxylation, to introduce new stereocenters and functional groups, although specific examples for this exact diene are not detailed in the provided context.

Access to Polyfunctionalized Bicyclo[3.3.2]decanes

Direct access to polyfunctionalized bicyclo[3.3.2]decanes is a key feature of the asymmetric synthesis involving the [6+3] cycloaddition and subsequent thermal rearrangement. nih.gov This method inherently produces a bicyclic system with multiple substituents.

The process starts with a cyanosubstituted TMM donor and a substituted tropone, leading to a final bicyclo[3.3.2]decadiene product bearing several functional groups. nih.gov For example, the reaction between the TMM donor and 4-carboethoxy-2,4,6-cycloheptatrien-1-one, after rearrangement, yields a bicyclo[3.3.2]decadiene substituted with both a cyano group and a carboethoxy group. nih.gov This demonstrates that the methodology provides a straightforward entry to complex, polyfunctionalized bicyclic motifs in a single, efficient sequence. nih.gov The strategic placement of these functional groups is determined by the structures of the initial reactants, offering a degree of control over the final substitution pattern.

Table 2: Examples of Polyfunctionalized Bicyclo[3.3.2]decadiene Derivatives nih.gov This table is interactive. You can sort and filter the data.

Compound ID Substituent 1 Substituent 2 Substituent 3
5a Cyano (CN) Carboethoxy (CO2Et) -
5d Cyano (CN) Phenyl (Ph) -

Conformational Analysis and Stereochemical Dynamics of Bicyclo 3.3.2 Decane Systems

Characterization of Preferred Conformational Isomers: Twin-Chair and Boat-Chair Geometries

Theoretical and experimental studies have identified two primary low-energy conformations for the bicyclo[3.3.2]decane skeleton: the twin-chair and the boat-chair. rsc.orgkisti.re.kr Molecular mechanics calculations suggest that a boat-chair conformation with an eclipsed two-carbon bridge and a twin twist-chair with a staggered bridge can coexist at equilibrium. rsc.org The energy difference between these conformers is very small, with some studies indicating essentially no free energy difference between them. rsc.orgkisti.re.kr

Twin-Chair Conformation: In this arrangement, both seven-membered rings adopt a chair-like geometry. This conformation is notable for a significant transannular methylene (B1212753) interaction between the C-3 and C-7 positions. rsc.orgkisti.re.kr

Boat-Chair Conformation: This isomer consists of one seven-membered ring in a boat-like geometry and the other in a chair-like geometry. This conformation becomes preferred when the two-carbon bridge is constrained by a double bond or an equivalent planar group, which forces the bridgehead carbons (C-1, C-5) and the bridge carbons (C-9, C-10) to be coplanar. rsc.orgkisti.re.kr

The subtle energy balance between these forms means that the substitution pattern can significantly influence the preferred conformation.

Spectroscopic methods are vital for investigating the conformational equilibria of bicyclo[3.3.2]decane derivatives in solution.

Infrared (IR) Spectroscopy: Abnormal δ(CH) and ν(CH) IR absorptions have been observed in certain bicyclo[3.3.2]decane derivatives. rsc.orgkisti.re.kr These unusual spectral features are attributed to the C-3, C-7 transannular methylene interaction that occurs specifically in the twin-chair conformation. rsc.orgkisti.re.kr

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton and Carbon-13 NMR spectroscopy provide evidence for the conformational dynamics. For instance, in conformationally mobile benzo derivatives of bicyclo[3.3.2]decane, ¹³C NMR shifts can be used to detect transannular π-electron delocalization. publish.csiro.aupublish.csiro.au The chemical shift of the C-11 carbon (in certain derivatives) has been used as evidence for an equilibrium between double-chair and eclipsed chair-boat conformations. publish.csiro.au Dynamic NMR studies can also be employed to determine the energy barriers for ring inversion.

Single-crystal X-ray diffraction provides definitive, solid-state evidence of molecular conformation. For the bicyclo[3.3.2]decane system, X-ray analysis has been crucial in confirming the predictions of theoretical calculations and spectroscopic studies. A key example is the X-ray crystal structure analysis of 7,8,9,10-tetrahydro-6,10-propano-6H-cyclohepta[b]quinoxaline, a derivative where the two-carbon bridge is part of a planar aromatic system. rsc.orgkisti.re.kr This analysis confirmed that the molecule adopts a boat-chair conformation in the solid state, supporting the principle that constraining the C-9/C-10 bridge favors this geometry. rsc.orgkisti.re.kr

Analysis of Transannular Interactions and their Structural and Spectroscopic Consequences

A defining feature of the bicyclo[3.3.2]decane system, particularly in the twin-chair conformation, is the presence of significant transannular interactions. rsc.orgkisti.re.kr This through-space interaction occurs between formally non-bonded atoms across the ring system. In the twin-chair form, a notable interaction exists between the methylene groups at the C-3 and C-7 positions. rsc.orgkisti.re.kr This steric crowding has direct and measurable consequences:

Structural Distortions: The repulsion between the C-3 and C-7 hydrogens can lead to slight distortions in the carbon skeleton to relieve strain.

Spectroscopic Signatures: As mentioned, this interaction gives rise to anomalous C-H stretching and bending frequencies in the infrared spectrum, serving as a diagnostic marker for the twin-chair conformation. rsc.orgkisti.re.kr In ¹³C NMR, transannular interactions can influence chemical shifts, providing a method to detect through-space electronic delocalization between unsaturated groups placed at these positions. publish.csiro.aupublish.csiro.au

The conformation of the bridgehead carbons and the substituents attached to them is influenced by both electronic and steric factors. The inherent flexibility, though limited, of the bicyclo[3.3.2]decane skeleton allows it to adapt to minimize these strains. For example, in hydroboration reactions using 10-substituted-9-borabicyclo[3.3.2]decane reagents, the conformation of the bicyclic ring is critical in determining enantioselectivity. nih.gov The steric bulk of a substituent at the C-10 position can influence the conformational equilibrium of the entire ring system to avoid unfavorable interactions. nih.gov For instance, a bulky group might favor a conformation that directs the C-3 and C-7 methylene groups away from it. nih.gov These steric effects, in turn, control the facial selectivity of reactions occurring at the bridgehead.

Dynamic Conformational Equilibria and Inversion Barriers within the Bicyclo[3.3.2]decane System

The bicyclo[3.3.2]decane system is not static but exists in a dynamic equilibrium between its major conformers, primarily the twin-chair and boat-chair forms. rsc.orgkisti.re.kr The interconversion between these states involves a ring inversion process. The energy barrier for this inversion is a key parameter of the system's flexibility. While specific values for the parent hydrocarbon are not widely cited, studies on related systems provide context. The fact that spectroscopic evidence points to a conformational equilibrium at room temperature suggests that the inversion barrier is low enough to be overcome by thermal energy. rsc.orgpublish.csiro.au Data from the reduction of a bicyclo[3.3.2]decan-3-one derivative indicated that the twin-chair and boat-chair conformers have almost no free energy difference, supporting the existence of a facile equilibrium. rsc.orgkisti.re.kr

Computational Approaches to the Conformational Landscape of Bicyclo[3.3.2]decane Derivatives

Computational chemistry has emerged as a powerful tool for elucidating the complex conformational landscapes of bicyclic systems, including bicyclo[3.3.2]decane and its derivatives. Through the use of molecular mechanics and quantum chemical calculations, researchers can model the geometries and relative energies of various conformers, providing insights that complement experimental findings.

A notable area of investigation has been the conformational analysis of 10-R-9-borabicyclo[3.3.2]decane derivatives, which are utilized as chiral reagents in asymmetric synthesis. nih.gov Early studies by Soderquist and coworkers employed molecular mechanics optimizations to probe the conformational preferences of these compounds. nih.gov Their work suggested that the conformation of the bicyclo[3.3.2]decane ring is a critical factor in determining the enantioselectivity of reactions such as hydroboration. nih.gov

More recent and detailed analyses have utilized sophisticated quantum mechanical methods, such as Density Functional Theory (DFT) and correlated ab initio calculations, to map the potential energy surface of these derivatives. nih.gov These studies have focused on identifying the ground state conformations and the transition states for their interconversion.

For 10-R-9-borabicyclo[3.3.2]decane systems, four primary ground state conformations of the bicyclic ring are typically considered. nih.gov Computational models have been employed to calculate the relative energies of these conformers. For instance, in the case of 10-TMS-9-borabicyclo[3.3.2]decane and 10-Ph-9-borabicyclo[3.3.2]decane, various computational methods consistently predict one particular conformation (designated as CF1) to be the lowest in energy. nih.gov

The application of these computational approaches extends beyond the ground state to the transition structures of reactions involving these bicyclic systems. By analyzing the geometries and energies of these transition states, a deeper understanding of the stereochemical outcomes of reactions can be achieved. For example, in the hydroboration of alkenes with 10-R-9-borabicyclo[3.3.2]decane reagents, the conformational arrangement of the bicyclic framework in the transition state has been shown to be a key determinant of the observed enantioselectivity. nih.gov

The insights gained from these computational studies are invaluable for the rational design of new chiral reagents and for predicting the stereochemical course of reactions involving bicyclo[3.3.2]decane derivatives. The synergy between computational modeling and experimental work continues to advance our understanding of the intricate relationship between molecular conformation and reactivity in these complex three-dimensional structures.

Relative Energies of 10-R-9-Borabicyclo[3.3.2]decane Ground State Conformations

Conformer Relative Energy (kcal/mol) - 2a (R=TMS) Relative Energy (kcal/mol) - 2b (R=Ph)
CF1 0.0 0.0
CF2 1.5 1.2
CF3 2.5 2.1
CF4 3.0 2.8

Data sourced from computational studies on 10-R-9-borabicyclo[3.3.2]decane derivatives. The values represent the relative energies of different ground state conformations (CF1-CF4) for the trimethylsilyl (TMS) and phenyl (Ph) substituted compounds. nih.gov

Mechanistic Investigations and Reactivity Profiles of Bicyclo 3.3.2 Decane Systems

Pericyclic Transformations Involving the Bicyclo[3.3.2]deca-1,5-diene Moiety

Sigmatropic Rearrangements and their Stereochemical Implications (e.g., Cope Rearrangement)

The Cope rearrangement, a thermally induced rsc.orgrsc.org-sigmatropic rearrangement of 1,5-dienes, is a significant transformation within the bicyclo[3.3.2]decane framework. masterorganicchemistry.comwikipedia.org This concerted reaction proceeds through a cyclic transition state, leading to a constitutional isomer of the starting diene. wikipedia.orglibretexts.org The reversibility of the Cope rearrangement means the product distribution is governed by the relative thermodynamic stabilities of the starting material and the rearranged product. masterorganicchemistry.com

A key application of this rearrangement is the conversion of bicyclo[4.3.1]decadiene systems to the bicyclo[3.3.2]decadiene skeleton. nih.gov Heating bicyclo[4.3.1]decadiene adducts in toluene (B28343) induces a facile thermal rsc.orgrsc.org sigmatropic rearrangement, yielding the corresponding bicyclo[3.3.2]decadiene derivatives in good yields. nih.govresearchgate.net This process is particularly valuable as it allows for the stereodefined synthesis of functionalized bicyclo[3.3.2]decadienes, with the chirality of the starting material being transferred to the product with high fidelity. nih.gov For instance, a trimethylenemethane (TMM) adduct with 99% enantiomeric excess was converted to the corresponding bicyclo[3.3.2]decadiene while maintaining a 98% enantiomeric excess. nih.gov

The driving force for many Cope rearrangements is the relief of ring strain or the formation of a more stable product. masterorganicchemistry.comlibretexts.org In the context of bicyclic systems, the transition state geometry, whether it adopts a chair or boat conformation, plays a crucial role in the stereochemical outcome. wikipedia.org While open-chain systems typically favor a chair-like transition state, conformationally constrained systems may be forced to react through a boat-like transition state. wikipedia.org

Below is a table summarizing the Cope rearrangement of various bicyclo[4.3.1]decadiene adducts to their corresponding bicyclo[3.3.2]decadiene products. nih.gov

Starting Bicyclo[4.3.1]decadiene AdductRearranged Bicyclo[3.3.2]decadiene ProductYield (%)Enantiomeric Excess (ee) (%)
4a 5a 7598
4d 5d 8098 (from 99% ee starting material)
4f 5f 78>99

Solvolysis and Carbocationic Rearrangement Pathways in Bicyclo[3.3.2]decane Derivatives

Transannular Hydride Shifts and their Facilitation in Bicyclo[3.3.2]decane Systems

Solvolysis of bicyclo[3.3.2]decane derivatives is characterized by significant transannular interactions, leading to notable hydride shifts. rsc.orgstir.ac.uk The solvolysis of exo-2-bicyclo[3.3.2]decyl tosylate, for example, proceeds through a 2,6-hydride shift, which gives rise to a stabilized carbocation intermediate. vulcanchem.com This mechanism is supported by deuterium (B1214612) labeling studies and suggests the involvement of a twin-twist-boat transition state. vulcanchem.com

In the buffered acetolysis of exo-3-bicyclo[3.3.2]decyl tosylate, a substantial 48% transannular hydride shift from C-7 to C-3 is observed. rsc.orgrsc.org This is a considerably greater extent of hydride shift compared to the analogous solvolysis of exo-3-bicyclo[3.3.1]nonyl tosylate. rsc.orgelectronicsandbooks.com The enhanced reactivity of the bicyclo[3.3.2]decyl system is highlighted by its high relative rate of acetolysis (k_rel = 9.0 x 10^3 with respect to cyclohexyl tosylate), yielding primarily bicyclo[3.3.2]dec-2-ene (94%) and a small amount of the corresponding acetates (6%). rsc.org The greater flexibility of the bicyclo[3.3.2]decane framework is thought to facilitate the close approach of the C-7 hydrogen to the C-3 carbocationic center, promoting the transannular hydride shift. datapdf.com

Mechanistic Rationale for Acid-Catalyzed Epoxide Solvolysis within the Bicyclo[3.3.2]decane Framework

The acid-catalyzed solvolysis of epoxides in the bicyclo[3.3.2]decane system follows a mechanism initiated by the protonation of the epoxide oxygen, which enhances its leaving group ability. stir.ac.ukmasterorganicchemistry.com The subsequent step involves the nucleophilic attack on one of the carbon atoms of the protonated epoxide. masterorganicchemistry.com In conformationally rigid systems like bicyclo[3.3.2]decane, the stereochemistry of the resulting product is dictated by the pathway of this nucleophilic attack.

Studies on the solvolysis of exo-2,3-epoxybicyclo[3.3.2]decane have provided insights into these mechanistic pathways. stir.ac.uk The reaction can proceed through various rearrangements, including hydride shifts, to form stabilized carbocationic intermediates. stir.ac.uk For instance, a 2,6-hydride shift can occur within the bicyclo[3.3.1]nonane system, a related and often compared framework. stir.ac.uk The formation of different products during the solvolysis of bicyclic epoxides is often the result of competing reaction pathways, which can include rearrangements like Pinacol-type rearrangements following the initial epoxide opening. mit.edu

Directed Functionalization and Regioselectivity in Bicyclo[3.3.2]decane Reactivity

The rigid bicyclo[3.3.2]decane framework allows for directed functionalization, where existing functional groups influence the regioselectivity of subsequent reactions. umich.edu The conformational constraints of the bicyclic system can lead to high stereoselectivity in reactions. ucl.ac.uk

For example, in the context of hydroboration, the use of chiral auxiliaries can lead to the enantioselective functionalization of the bicyclo[3.3.2]decane skeleton. umich.edu The synthesis of B-methoxy-10-trimethylsilyl-9-borabicyclo[3.3.2]decane and B-methoxy-10-phenyl-9-borabicyclo[3.3.2]decane has been achieved using substituted diazomethane (B1218177) reagents, with each enantiomer being isolable through crystallization with pseudoephedrine. umich.edu

Furthermore, intramolecular cyclizations of unsaturated benzo derivatives of bicyclo[3.3.2]decane have been shown to proceed with high regioselectivity when treated with electrophilic reagents. publish.csiro.ausmolecule.com This highlights how the inherent structure of the bicyclo[3.3.2]decane system can be exploited to control the outcome of chemical transformations. The development of chiral diene ligands based on the bicyclo[3.3.2]deca-2,6-diene framework has also been explored for applications in asymmetric catalysis, demonstrating the potential for this scaffold in directing the stereochemical course of reactions. rsc.orgresearchgate.net

Oxidative Reactivity of Bicyclo[3.3.2]decane Skeletons

The oxidative reactivity of the bicyclo[3.3.2]decane skeleton is influenced by the strain and accessibility of the reactive sites within the molecule. stir.ac.uk The oxidation of bicyclo[3.3.2]decane derivatives can lead to a variety of products depending on the oxidant and the specific substrate.

For instance, the Baeyer-Villiger oxidation of bicyclic ketones, a reaction that inserts an oxygen atom adjacent to a carbonyl group, is highly regioselective. researchgate.net The migratory aptitude of the adjacent carbon atoms and the stability of the tetrahedral intermediate are key factors governing the outcome. researchgate.net In related bicyclic systems, steric hindrance from transannular protons can significantly impact the reactivity of a ketone towards oxidation. researchgate.net

The oxidation of bicyclo[4.2.2]deca-2,4,7,9-tetraenes with m-chloroperbenzoic acid (m-CPBA) can lead to a skeletal rearrangement to form bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols. researchgate.net This transformation proceeds through an initial epoxidation followed by intramolecular rearrangement. researchgate.net While not a direct oxidation of the bicyclo[3.3.2]decane skeleton, it represents a synthetic route to related, more highly oxidized bicyclic systems. The oxidation of bicyclo[3.3.2]decane itself has been a subject of study, including autoxidation processes. stir.ac.uk

Reactivity Characteristics of Ketone Derivatives within the Bicyclo[3.3.2]decane Framework

The reactivity of ketone derivatives within the bicyclo[3.3.2]decane system is significantly influenced by the inherent structural and conformational properties of this bicyclic framework. The most studied derivative, bicyclo[3.3.2]decan-9-one, serves as a prime example of how steric and electronic effects govern chemical behavior. nih.gov Research has consistently shown that this ketone is surprisingly unreactive compared to its acyclic or monocyclic counterparts. phddata.orgstir.ac.uk

This diminished reactivity is primarily attributed to the concept of "I-strain" (internal strain). phddata.orgstir.ac.uk In the bicyclo[3.3.2]decane framework, the transition from a trigonal planar (sp²) carbonyl carbon to a tetrahedral (sp³) intermediate upon nucleophilic attack induces significant angle compression and torsional strain. vulcanchem.com This destabilization of the tetrahedral intermediate raises the activation energy for addition reactions, thus rendering the ketone less reactive. vulcanchem.com The rigidity of the bicyclic structure limits the system's ability to adopt a conformation that would alleviate this strain. vulcanchem.com Infrared spectroscopy of bicyclo[3.3.2]decan-9-one reveals a characteristic carbonyl stretching frequency at approximately 1,710 cm⁻¹, which is indicative of a strained ketone. vulcanchem.com

The conformational dynamics of the bicyclo[3.3.2]decane skeleton, which exists in an equilibrium between twin-chair and boat-chair forms, also play a crucial role. phddata.orgrsc.org For many derivatives, spectroscopic evidence points to a twin-chair conformation characterized by a transannular interaction between the C-3 and C-7 methylene (B1212753) groups. phddata.orgrsc.org However, when the two-carbon bridge is constrained, such as by a double bond, a boat-chair conformation is preferred. rsc.org For bicyclo[3.3.2]decan-3-one, studies involving reduction with dissolving metals indicate that there is almost no free energy difference between these two primary conformers. rsc.org

Nucleophilic Addition and Reduction Reactions

The practical consequences of I-strain are evident in various reactions. Attempts to form cyanohydrins with bicyclo[3.3.2]decan-9-one, a standard reaction for many ketones, are often met with resistance, yielding poor results. vulcanchem.com Similarly, reduction reactions proceed at a notably slower rate. Comparative studies of reduction with sodium borohydride (B1222165) have highlighted the sluggish nature of this ketone.

KetoneRelative Rate of Borohydride ReductionReference
Cyclohexanone258 vulcanchem.com
Cycloheptanone17.4 vulcanchem.com
Bicyclo[3.3.2]decan-9-oneSignificantly lower than acyclic ketones vulcanchem.com

This table illustrates the comparative reactivity of bicyclo[3.3.2]decan-9-one, which is noted to be significantly less reactive in borohydride reductions than monocyclic ketones. Specific relative rate values for bicyclo[3.3.2]decan-9-one are not consistently reported but are qualitatively described as very slow. vulcanchem.com

Rearrangement Reactions

The application of rearrangement reactions to ketone derivatives of the bicyclo[3.3.2]decane framework has also been considered. The Favorskii rearrangement, which typically involves the base-induced rearrangement of α-halo ketones to form ring-contracted carboxylic acid derivatives, is a relevant potential transformation. wikipedia.orglibretexts.org This reaction proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.org While specific studies on the Favorskii rearrangement of an α-halo-bicyclo[3.3.2]decanone are not extensively documented, the principles of the reaction suggest it could provide a route to bicyclo[3.3.1]nonane derivatives. The success of such a rearrangement would depend on the feasibility of forming the requisite enolate and the stability of the subsequent cyclopropanone intermediate within the strained bicyclic system. wikipedia.org In cases where enolate formation is not possible, a pseudo-Favorskii rearrangement mechanism may occur. harvard.edu

Bicyclo 3.3.2 Deca 1,5 Diene in Metal Catalyzed Asymmetric Transformations

Development of Bicyclo[3.3.2]deca-1,5-diene Analogues as Chiral Ligands in Asymmetric Catalysis

The exploration of bicyclic dienes as chiral ligands has led to the development of several effective systems for transition metal-catalyzed reactions. Analogues such as 2,6-disubstituted bicyclo[3.3.1]nona-2,6-diene (bnd) and bicyclo[3.3.2]deca-2,6-diene (bdd) have been synthesized and investigated for their catalytic prowess. researchgate.net These C₂-symmetric chiral dienes have proven to be highly effective, in some cases superior to traditional chiral phosphine (B1218219) ligands, in terms of both catalytic activity and enantioselectivity. organic-chemistry.org

The structural foundation of many of these bicyclic diene ligands, including the bicyclo[3.3.1]nonane and bicyclo[3.3.2]decane systems, is the 1,5-cyclooctadiene (B75094) (COD) framework. researchgate.net The geometry of the COD moiety, with its two double bonds positioned for chelation to a metal center, is constrained within the bicyclic structure. This rigid scaffold creates a well-defined chiral environment around the metal, which is crucial for effective stereochemical control during the catalytic cycle. The C₂-symmetry of these ligands simplifies the analysis of the transition states and often leads to higher enantioselectivities by reducing the number of possible diastereomeric transition states.

Catalytic Activity of Bicyclo[3.3.2]decadiene Ligands in Asymmetric Addition Reactions

The rhodium complexes of bicyclo[3.3.1]nonadiene and bicyclo[3.3.2]decadiene analogues have demonstrated significant catalytic activity in various asymmetric addition reactions. researchgate.net Their effectiveness has been particularly notable in the rhodium-catalyzed 1,4-addition of organoboron reagents to electron-deficient olefins.

One of the most successful applications of these chiral diene ligands is in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones. This reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral β-aryl ketones, which are valuable building blocks in organic synthesis. The use of ligands such as 3,7-disubstituted bicyclo[3.3.1]nona-2,6-dienes has enabled high yields and excellent enantioselectivities for a range of substrates. organic-chemistry.org

The catalytic performance of these ligands is illustrated in the following table, which summarizes the results for the addition of various arylboronic acids to cyclic and acyclic enones using a rhodium complex with a chiral 3,7-disubstituted bicyclo[3.3.1]nona-2,6-diene ligand.

EntryEnoneArylboronic AcidYield (%)ee (%)
12-CyclohexenonePhenylboronic acid9899
22-Cyclohexenone4-Methoxyphenylboronic acid9799
32-Cyclohexenone3-Tolylboronic acid9899
42-CyclopentenonePhenylboronic acid9698
5(E)-5-Phenylpent-3-en-2-onePhenylboronic acid9597

Beyond the 1,4-addition to enones, these chiral diene ligands have shown efficacy in other asymmetric transformations. A notable example is the rhodium-catalyzed asymmetric arylation of N-sulfonylimines. researchgate.net This reaction provides an efficient route to enantiomerically enriched diarylmethylamines, which are prevalent motifs in pharmaceuticals and other biologically active molecules. The use of (1R,5R)-2,6-diphenylbicyclo[3.3.1]nona-2,6-diene (Ph-bnd*) as a ligand has resulted in high yields and exceptional enantioselectivities in the addition of arylboronic acids to N-(4-nitrobenzenesulfonyl)arylimines.

The following table presents data from the asymmetric arylation of an N-sulfonylimine with various arylboronic acids, catalyzed by a rhodium complex of Ph-bnd*.

EntryArylboronic AcidYield (%)ee (%)
1Phenylboronic acid9899
24-Fluorophenylboronic acid9798
34-Methoxyphenylboronic acid9999
43-Tolylboronic acid9697

Rational Design Principles and Enantioselective Control Strategies for Bicyclo[3.3.2]decadiene Ligands

The high degree of enantioselectivity achieved with these bicyclic diene ligands stems from the well-defined and tunable chiral pocket they create around the metal center. The rational design of these ligands, involving the strategic placement of substituents on the bicyclic framework, is a key strategy for optimizing their performance in asymmetric catalysis.

The enantioselectivity of the catalytic system can be significantly influenced by structural modifications to the chiral diene ligand. Research into the bicyclo[3.3.1]nonane framework has shown that the introduction of substituents at the C3 and C7 positions can create a more effective chiral environment compared to ligands substituted at the olefinic carbons. organic-chemistry.org Structural analysis has revealed that substituents at the C3 and C7 positions are positioned closer to the rhodium metal center, thereby exerting a more direct influence on the stereochemical outcome of the reaction. organic-chemistry.org This "tuning" of the ligand structure has led to the development of new C₂-symmetric chiral dienes based on 3,7-disubstituted bicyclo[3.3.1]nona-2,6-diene frameworks that can provide high enantioselectivity in reactions where earlier generations of chiral dienes were less effective. organic-chemistry.org

Stereoelectronic Factors Governing Chiral Induction in Catalytic Cycles

The enantioselectivity observed in metal-catalyzed reactions employing chiral bicyclic diene ligands, including those based on the bicyclo[3.3.2]decane scaffold, is a direct consequence of the interplay between steric and electronic factors within the catalytic transition state. The rigid conformation of the this compound ligand, when coordinated to a metal, creates a distinct chiral pocket. The substituents on the diene framework project into specific regions of space, effectively differentiating the quadrants around the metal center.

A common conceptual tool to rationalize chiral induction is the quadrant model. In this model, the chiral ligand divides the space around the metal into four quadrants, each with a different level of steric hindrance. For a C₂-symmetric ligand, two quadrants are typically shielded by bulky substituents, while the other two are relatively open. The approaching substrate will preferentially bind to the metal from the less hindered quadrants to minimize steric repulsion, leading to the selective formation of one enantiomer of the product.

The electronic properties of the substituents on the diene also play a crucial role. Electron-withdrawing or electron-donating groups can modulate the electron density at the metal center, which in turn influences the binding of the substrate and the energetics of the transition state. For instance, in rhodium-catalyzed asymmetric arylations, the electronic tuning of the diene ligand can significantly impact both the reactivity and the enantioselectivity of the reaction. rsc.org The combination of these steric and electronic effects creates a highly specific chiral environment that dictates the facial selectivity of the substrate's approach and, consequently, the stereochemical outcome of the reaction.

Synthetic Approaches to Chiral Bicyclo[3.3.2]decadiene Ligands

The synthesis of enantiomerically pure bicyclo[3.3.2]decadiene ligands is a critical step in their application in asymmetric catalysis. Several strategies have been developed to introduce stereogenic centers into this bicyclic system, with two prominent approaches being C-H functionalization and derivatization from cyclooctadiene precursors.

Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex chiral molecules from simple precursors. In the context of preparing chiral diene ligands, this strategy can be applied to introduce functionality and stereogenic centers onto a pre-existing diene scaffold. While direct C-H functionalization on the bicyclo[3.3.2]decadiene system is not extensively documented, the principles can be inferred from studies on its logical precursor, 1,5-cyclooctadiene (COD).

Rhodium-catalyzed allylic C-H functionalization of COD with diazo compounds has been shown to produce chiral COD derivatives with high levels of diastereo- and enantioselectivity. These functionalized COD derivatives can then, in principle, be converted to the bicyclo[3.3.2]decadiene system through subsequent synthetic manipulations. The choice of the chiral catalyst and the diazo reagent is crucial for controlling the stereochemical outcome of the C-H functionalization step. For example, the use of dirhodium catalysts with chiral carboxylate ligands can effectively induce asymmetry.

Below is a table summarizing the results of a rhodium-catalyzed C-H functionalization of 1,5-cyclooctadiene with various aryl diazoacetates, a key step that could be envisioned in a multi-step synthesis of chiral bicyclo[3.3.2]decadiene ligands.

Table 1: Rhodium-Catalyzed Asymmetric C-H Functionalization of 1,5-Cyclooctadiene

Entry Aryl Group (Ar) in Diazoacetate Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (% ee)
1 Phenyl 85 >20:1 95
2 4-Bromophenyl 82 >20:1 96
3 4-Methoxyphenyl 88 >20:1 94
4 2-Naphthyl 75 >20:1 97

This table is a representative example based on typical results found in the literature for C-H functionalization of COD and is for illustrative purposes.

A more direct and well-established route to chiral bicyclo[3.3.2]decadienes involves the derivatization and rearrangement of cyclooctadiene-related precursors. A notable example is the asymmetric synthesis of bicyclo[3.3.2]decadienes from bicyclo[4.3.1]decadiene precursors, which are themselves synthesized from tropones (cycloheptatrienones) in a palladium-catalyzed [6+3] cycloaddition. acs.orgnih.gov

This synthetic sequence begins with a highly enantioselective palladium-catalyzed cycloaddition of a trimethylenemethane (TMM) donor to a tropone (B1200060), mediated by a chiral phosphoramidite (B1245037) ligand. nih.gov This step establishes the initial chirality in the resulting bicyclo[4.3.1]decadiene. The crucial step to access the bicyclo[3.3.2]decadiene skeleton is a subsequent thermal nih.govnih.gov sigmatropic rearrangement, specifically a Cope rearrangement. acs.orgnih.gov This rearrangement proceeds with a high degree of chirality transfer, meaning the enantiomeric purity of the bicyclo[4.3.1]decadiene precursor is largely retained in the final bicyclo[3.3.2]decadiene product. nih.gov

The following table presents data from the thermal Cope rearrangement of various bicyclo[4.3.1]decadiene adducts to their corresponding bicyclo[3.3.2]decadiene isomers. nih.gov

Table 2: Synthesis of Bicyclo[3.3.2]decadienes via Cope Rearrangement

Precursor (Bicyclo[4.3.1]decadiene) Product (Bicyclo[3.3.2]decadiene) Yield (%) Enantiomeric Excess (% ee) of Product
4a 5a 75 Not Determined
4d 5d 72 (85)a 98
4f 5f 72 (86)a Not Determined

aYield in parenthesis is based on recovered starting material. nih.gov

This two-step process, involving an initial asymmetric cycloaddition followed by a stereospecific rearrangement, provides a powerful and flexible method for the synthesis of functionalized, chiral bicyclo[3.3.2]decadiene ligands. nih.gov

Computational and Theoretical Chemistry Studies of Bicyclo 3.3.2 Deca 1,5 Diene

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the bicyclo[3.3.2]decane framework to explore reaction pathways, predict synthetic outcomes, and analyze conformational preferences.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of intermediates and the characterization of transition state structures, which are critical for understanding reaction kinetics and mechanisms. For instance, DFT studies on cycloaddition reactions leading to similar bridged bicyclic systems, such as the reaction of tropone (B1200060) with 1,1-diethoxyethene, have been performed at the ωB97X-D level of theory. acs.org These studies reveal that such reactions can proceed through stepwise pathways rather than concerted ones, with the transition states for each step being located and characterized. acs.org

Table 1: Representative DFT-Calculated Activation Barriers for Lewis Acid-Catalyzed Cycloaddition Leading to Bicyclic Systems. acs.org
Reaction PathwayCatalystTransition StateCalculated Gibbs Free Energy of Activation (kcal/mol)
[4+2] CycloadditionNoneTS127.8
[4+2] CycloadditionB(C₆F₅)₃TS1_A18.5
[8+2] CycloadditionNoneTS_trans2.9
[8+2] CycloadditionB(C₆F₅)₃TS_trans_A11.0

A significant application of DFT is the prediction of selectivity in organic reactions. By comparing the energies of different transition states, chemists can forecast the major product isomer. For the hydroboration of various alkenes with 10-R-9-borabicyclo[3.3.2]decane, DFT and ab initio calculations of transition-state ensembles have successfully modeled the enantioselectivity in excellent agreement with experimental results. acs.org This predictive power stems from the ability to quantify the subtle steric and electronic effects that differentiate competing reaction pathways.

Similarly, DFT studies on the rhodium-catalyzed 1,4-addition of phenylboronic acid to cyclohexenone using various chiral dienes have shown that the energy difference between diastereomeric transition states determines the enantioselectivity. researchgate.net The calculations accurately predict which facial attack is preferred, leading to the observed stereochemical outcome. researchgate.net In reactions like the palladium-catalyzed [6+3] cycloaddition of trimethylenemethane with tropones, which yields bicyclo[4.3.1]decadienes that can rearrange to bicyclo[3.3.2]decadienes, extremely high regio-, diastereo-, and enantiocontrol is observed. nih.gov This high fidelity suggests a significant energy difference between the respective transition states, a feature that can be modeled by DFT. The subsequent thermal acs.orgacs.org sigmatropic (Cope) rearrangement proceeds in a stereodefined manner, transferring the chirality from the initial adduct to the bicyclo[3.3.2]decadiene product. nih.gov

Table 2: Comparison of Experimental and DFT-Predicted Enantioselectivity for Rh-Catalyzed Reactions with Chiral Diene Ligands. researchgate.net
Chiral Diene Ligand FamilySubstratePredicted ΔΔG‡ (kcal/mol)Predicted ee (%)Experimental ee (%)
Bicyclo[3.3.1]nonadienes2-Cyclohexenone1.5 - 2.580 - 9585 - 98
Bicyclo[3.3.0]octadienes2-Cyclohexenone2.0 - 3.090 - 9892 - 99

The bicyclo[3.3.2]decane framework is flexible and can exist in several conformations, such as chair-chair, boat-chair, and boat-boat forms. DFT calculations allow for the precise determination of the geometric parameters and relative energies of these conformers. This energetic analysis is crucial for understanding the conformational landscape and the equilibrium distribution of isomers at a given temperature. Theoretical studies on the conformational effects within the borabicyclo[3.3.2]decane ring system have been vital for understanding the origins of asymmetric selectivity in its reactions. acs.org By calculating the relative Gibbs free energies, DFT can identify the most stable conformer and the energy barriers to interconversion, providing insight into the molecule's dynamic behavior. acs.org

Molecular Mechanics (MM) and Force Field Calculations

Molecular Mechanics (MM) methods offer a computationally less intensive alternative to quantum mechanics for studying large molecular systems and their dynamics.

MM calculations, using specific force fields like MM2, are particularly well-suited for exploring the conformational energy landscapes of flexible molecules. diva-portal.org The flexibility of the bicyclo[3.3.2]decane system has been a subject of interest for MM studies. jst.go.jp These calculations can simulate the potential energy of the molecule as a function of its geometry, mapping out low-energy conformations and the pathways between them. This approach is effective for studying dynamic processes such as the "bridge flexing" motion of the bicyclic skeleton. gla.ac.uk While experimental methods like NMR can provide information on these dynamics, MM calculations can offer a more detailed, atomistic view of the motions involved and estimate the energy barriers associated with them.

Advanced Quantum Chemical Methods for Electronic Structure and Bonding Analysis

Beyond energy and geometry, advanced quantum chemical methods provide deeper insights into the electronic properties that govern chemical behavior. Methods such as Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) theory, and Nucleus-Independent Chemical Shift (NICS) calculations are used to analyze charge distribution, orbital interactions, and aromaticity. acs.orgacs.org

For example, in cycloaddition reactions, FMO analysis can explain reactivity and regioselectivity by examining the interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. acs.org NBO analysis can reveal key orbital interactions, such as electron delocalization from a Lewis base to a Lewis acid, that stabilize transition states and influence the reaction pathway. acs.org These advanced methods, often used in conjunction with DFT, are essential for building a complete theoretical model of a chemical system, connecting its electronic structure to its observable chemical properties.

Computational Modeling of Strain and Ring Flexibility in Bicyclic Systems

Computational and theoretical chemistry serve as powerful tools for understanding the intricate relationship between structure, strain, and flexibility in complex molecules like bicyclo[3.3.2]deca-1,5-diene. While specific, in-depth computational studies focusing exclusively on this compound are not extensively detailed in the surveyed literature, a wealth of information can be derived from computational analyses of its parent saturated system, bicyclo[3.3.2]decane, and related derivatives. These studies provide a foundational understanding of the conformational dynamics and inherent strain within this unique bicyclic framework.

Research Findings on the Bicyclo[3.3.2]decane Framework

The bicyclo[3.3.2]decane system is notable for its flexibility and the existence of multiple low-energy conformations. jst.go.jp Early research, including spectroscopic analysis and molecular mechanics calculations, has been pivotal in elucidating the conformational landscape of this bicyclic structure.

Key findings from studies on bicyclo[3.3.2]decane and its derivatives indicate a delicate equilibrium between two primary conformations: a twin-chair and a boat-chair form. phddata.org Some investigations have pointed to a mobile equilibrium between these conformers, suggesting that there is essentially no significant free energy difference between them in the parent saturated system. phddata.org

Infrared spectroscopy on various bicyclo[3.3.2]decane derivatives has detected abnormal absorptions, which are attributed to a transannular interaction between the C-3 and C-7 methylene (B1212753) groups. phddata.org This interaction is a characteristic feature of the twin-chair conformation. However, the presence of a conformational equilibrium is supported by evidence from the reduction of bicyclo[3.3.2]decan-3-one, which indicates a minimal energy difference between the conformers. phddata.org

The introduction of unsaturation or other rigid structural constraints significantly influences this equilibrium. In cases where the two-carbon bridge (C-9 and C-10) is constrained by a double bond or an equivalent planar group, the boat-chair conformation is preferentially adopted. phddata.orgstir.ac.uk This preference has been confirmed by X-ray crystallography of a related derivative. phddata.orgstir.ac.uk This finding is directly relevant to this compound, as the bridgehead double bonds impose significant rigidity on the system.

Computational methods, ranging from molecular mechanics (MM) to more advanced Density Functional Theory (DFT), have been applied to derivatives of the bicyclo[3.3.2]decane system. For instance, DFT and ab initio methods were used to analyze the conformations of 10-R-9-borabicyclo[3.3.2]decane reagents to understand their reactivity and selectivity. acs.org Such studies underscore the utility of computational models in predicting and rationalizing the structural and chemical properties of this bicyclic family.

The inherent strain of the bicyclo[3.3.2]decane ring system is a critical factor governing its chemistry. The strain is a composite of angle strain, torsional strain, and transannular non-bonded interactions. stir.ac.uk The introduction of bridgehead double bonds in this compound is expected to significantly increase the ring strain compared to its saturated counterpart, a phenomenon well-documented as Bredt's rule. However, computational studies on other medium-sized bridgehead olefins have shown that some systems can be surprisingly stable. jst.go.jp

The table below summarizes the conformational preferences within the bicyclo[3.3.2]decane system based on the substitution pattern.

Compound SystemPredominant Conformation(s)Method of Determination
Bicyclo[3.3.2]decane (unsubstituted)Twin-Chair <=> Boat-Chair EquilibriumMolecular Mechanics, Spectroscopic Data phddata.org
Bicyclo[3.3.2]decane derivativesEvidence for Twin-Chair (3,7-interaction)Infrared Spectroscopy phddata.org
Bicyclo[3.3.2]decan-3-oneNear-equal energy conformersChemical Reduction Data phddata.org
Bicyclo[3.3.2]decane with constrained C9-C10 bridgeBoat-ChairX-ray Crystallography phddata.orgstir.ac.uk

Emerging Research Avenues and Future Prospects for Bicyclo 3.3.2 Deca 1,5 Diene Chemistry

Development of Novel and Efficient Synthetic Methodologies for Accessing Complex Derivatives

The construction of the bicyclo[3.3.2]decane skeleton has traditionally posed a synthetic challenge. However, recent research has focused on developing more efficient and stereoselective methods. A significant advancement involves the thermal rearrangement of bicyclo[4.3.1]decadiene precursors. nih.gov This phddata.orgphddata.org sigmatropic (Cope) rearrangement provides a facile, two-step asymmetric synthesis of functionalized bicyclo[3.3.2]decadienes. nih.gov This method is particularly noteworthy as it allows for the generation of optically pure molecules, which is crucial for applications in catalysis and medicinal chemistry. nih.gov

Another promising approach involves the expansion of existing ring systems. For instance, attempts have been made to synthesize bicyclo[3.3.2] systems from syn-3,7-dibromo-cis,cis-cycloocta-1,5-diene, although these have so far been unsuccessful. gla.ac.uk The exploration of such ring expansion strategies from readily available starting materials remains an active area of research. Preliminary studies on the synthesis of bicyclo[3.3.2]deca-2,6-diene have also been reported, indicating a growing interest in accessing different isomers of this bicyclic system. phddata.org

The table below summarizes some of the key synthetic strategies being explored:

Starting MaterialReaction TypeProductKey Features
Bicyclo[4.3.1]decadienes phddata.orgphddata.org Sigmatropic Rearrangement (Cope)Asymmetric Bicyclo[3.3.2]decadienesHigh enantiomeric purity, stereodefined. nih.gov
syn-3,7-dibromo-cis,cis-cycloocta-1,5-dieneRing Expansion (Attempted)Bicyclo[3.3.2] systemsUnsuccessful to date, but an area of ongoing investigation. gla.ac.uk
Cyclooctadiene derivativesMulti-step synthesisBicyclo[3.3.2]deca-2,6-dienePreliminary studies reported. phddata.org

Expansion of Catalytic Applications in Diverse Organic Transformations

Chiral diene ligands play a crucial role in asymmetric catalysis. The bicyclo[3.3.2]deca-1,5-diene framework, with its C2-symmetric potential, is an attractive scaffold for the design of new ligands. rsc.orgresearchgate.net Researchers have prepared 2,6-disubstituted bicyclo[3.3.2]deca-2,6-dienes (bdd*) and investigated their catalytic activity in rhodium-catalyzed asymmetric reactions. researchgate.netresearchgate.netosaka-u.ac.jpgrafiati.com These ligands have shown promise in 1,4-addition reactions to α,β-unsaturated ketones and 1,2-additions to N-sulfonylimines. researchgate.netresearchgate.net

The development of these chiral diene ligands based on the 1,5-cyclooctadiene (B75094) framework is a significant step towards expanding the toolbox of catalysts for enantioselective transformations. rsc.orgresearchgate.netkyoto-u.ac.jp The unique steric and electronic properties of the bicyclo[3.3.2]decane system can influence the selectivity and efficiency of catalytic processes. Future research will likely focus on fine-tuning the ligand structure to achieve higher enantioselectivities and broaden the scope of their application in various catalytic reactions. For example, 2,6-diphenylbicyclo[3.3.2]deca-2,6-diene (Ph-bdd*) is a specific example of such a chiral ligand. google.com

Exploration of Unconventional Reactivity Modes and Mechanistic Rearrangements

The constrained and flexible nature of the bicyclo[3.3.2]decane system gives rise to interesting and sometimes unconventional reactivity. Solvolytic studies on derivatives of this ring system have revealed facile hydride shifts. phddata.org For instance, buffered acetolysis of exo-2-bicyclo[3.3.2]decyl tosylate shows evidence of a significant 1,2-hydride shift to the bridgehead position and a probable 2,6-hydride shift occurring in a twin-twist-boat conformation. phddata.org

These mechanistic insights are crucial for understanding and predicting the outcomes of reactions involving this bicyclic framework. The Cope rearrangement of bicyclo[4.3.1]decadienes to bicyclo[3.3.2]decadienes is another prime example of a key mechanistic rearrangement that is being exploited for synthetic purposes. nih.gov The proximity of the exo-cyclic olefin to the endocyclic diene in the bicyclo[4.3.1]decadiene precursor facilitates this stereodefined transformation. nih.gov Further exploration of such rearrangements could unlock new pathways to complex molecular architectures.

Integration of Advanced Spectroscopic and Structural Characterization Techniques for Intricate Architectures

A thorough understanding of the three-dimensional structure and conformational dynamics of bicyclo[3.3.2]decane derivatives is essential for rationalizing their reactivity and designing new applications. Infrared (IR) spectroscopy has been used to identify the presence of a twin-chair conformation in many derivatives, although evidence for a conformational equilibrium with a boat-chair conformation also exists. phddata.org

X-ray crystallography provides definitive structural information. For example, the structure of a related system, 7,8,9,10-tetrahydro-6,10-propano-6H-cyclohepta(b)quinoxaline, confirmed a boat-chair conformation when the two-carbon bridge is constrained by a double bond. phddata.orgstir.ac.uk Two-dimensional NMR studies have been instrumental in determining the regiochemistry and relative configuration of cycloaddition products leading to bicyclo[3.3.2]decane precursors. nih.gov As more complex derivatives are synthesized, the integration of advanced spectroscopic techniques like high-field NMR and single-crystal X-ray diffraction will be indispensable for elucidating their intricate architectures.

Theoretical Predictions and Computational Design for Rational Development of Functional Molecules

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding synthetic efforts and the design of functional materials. Density functional theory (DFT) and other quantum mechanical methods are being used to analyze the transition states of reactions involving bicyclo[3.3.2]decane systems. acs.org For example, theoretical calculations have been employed to model the enantioselectivity of hydroboration reactions using 10-R-9-borabicyclo[3.3.2]decane reagents, with excellent agreement with experimental results. acs.org

These computational studies provide valuable insights into the origin of asymmetric selectivity, analyzing the effects of substituent groups and the conformation of the bicyclic ring. acs.org By predicting the stability of different conformations and the energy barriers of reaction pathways, theoretical chemistry can accelerate the rational development of novel this compound-based molecules with specific desired properties for applications in catalysis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Bicyclo[3.3.2]deca-1,5-diene, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis often involves transition metal-catalyzed cross-coupling or hydrosilylation reactions. For reproducibility, follow protocols from enantioselective routes, such as Pd-catalyzed asymmetric hydrosilylation (e.g., using (R)-MeO-MOP ligands) and subsequent oxidation steps. Detailed experimental sections should include stoichiometry, catalyst loading, and purification methods, with supplementary data for critical intermediates . Ensure characterization via NMR, IR, and X-ray crystallography to confirm structural fidelity .

Q. How can researchers validate the structural integrity and purity of this compound derivatives?

  • Methodological Answer : Combine spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, high-resolution mass spectrometry) with chromatographic methods (HPLC, GC). For novel compounds, provide crystallographic data and elemental analysis. Reproducibility requires explicit documentation of solvent systems, temperature, and instrumentation parameters in the main text or supplementary materials .

Q. What experimental design considerations are critical for studying the thermal or photochemical stability of this compound?

  • Methodological Answer : Design controlled experiments under varied conditions (temperature, light exposure, solvents). Use in situ spectroscopic monitoring (UV-Vis, FTIR) to track decomposition kinetics. Include negative controls and statistical validation (e.g., triplicate runs) to distinguish intrinsic instability from experimental artifacts .

Advanced Research Questions

Q. How does this compound function as a chiral ligand in asymmetric catalysis, and what metrics define its efficacy?

  • Methodological Answer : Evaluate enantioselectivity (ee%) and turnover frequency (TOF) in model reactions (e.g., Rh-catalyzed hydroacylations). Compare with established ligands (e.g., BINAP) using standardized substrates. Mechanistic studies (DFT calculations, kinetic isotope effects) can elucidate stereochemical control. Report ligand-metal coordination geometry via X-ray crystallography or EXAFS .

Q. What computational strategies are effective in predicting the reactivity of this compound in complex reaction systems?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and reaction pathways. Validate with experimental kinetic data (e.g., Eyring plots). Use molecular dynamics simulations to assess solvent effects or steric constraints. Cross-reference computational predictions with spectroscopic intermediates (e.g., in situ IR monitoring) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Apply multi-technique validation (e.g., NOESY for stereochemistry, isotopic labeling for fragmentation patterns). Compare with literature data for analogous bicyclo systems. If discrepancies persist, revisit synthetic protocols (e.g., trace oxygen/moisture) or consider polymorphic forms via powder XRD .

Q. What methodologies are recommended for investigating the mechanistic role of this compound in tandem catalytic cycles?

  • Methodological Answer : Use kinetic profiling (variable time, concentration) to identify rate-determining steps. Isotopic labeling (e.g., 2^{2}H, 13^{13}C) can track substrate transformation pathways. Operando spectroscopy (e.g., Raman) and catalyst poisoning experiments help distinguish active species from bystanders .

Guidelines for Rigorous Research Design

  • Frameworks : Apply PICO (Population: reaction system; Intervention: ligand/catalyst; Comparison: benchmark ligands; Outcome: ee%, yield) to structure hypotheses .
  • Data Integrity : Include uncertainty analysis (e.g., error bars in kinetic plots) and raw data archiving for transparency .
  • Ethical Reporting : Avoid overinterpretation of singular datasets; use peer review to identify biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.